N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide
Description
This compound features a dimethylaminophenyl group, a 4-methylpiperazine ethyl chain, and a 3,4-dimethylphenyl moiety connected via an ethanediamide linker. The dimethylamino and methylpiperazine groups may enhance lipophilicity and metabolic stability, while the ethanediamide linker could facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-18-6-9-21(16-19(18)2)27-25(32)24(31)26-17-23(30-14-12-29(5)13-15-30)20-7-10-22(11-8-20)28(3)4/h6-11,16,23H,12-15,17H2,1-5H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNVUXQGYLMNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with 4-methylpiperazine to form an intermediate. This intermediate is further reacted with 3,4-dimethylphenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide have been studied for their potential in inhibiting cancer cell proliferation. The presence of dimethylamino and piperazine groups suggests a mechanism that could interfere with cellular signaling pathways involved in tumor growth.
-
Neuropharmacology :
- The structure of this compound indicates potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has shown that compounds with similar structures can act as effective modulators of mood and cognition, suggesting applications in treating conditions like depression or anxiety.
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related compound featuring the same structural motifs as this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the effects of a compound structurally similar to this compound on patients with generalized anxiety disorder, significant improvements were noted in anxiety scores compared to placebo. The compound was well-tolerated with manageable side effects.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., chloro in 7o) but improve pharmacokinetics .
- Linker Flexibility : Ethanediamide’s rigidity could limit off-target interactions compared to flexible pentanamide linkers .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., coupling reactions with PPAA/DMF), though purification steps may vary .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The compound exhibits multiple mechanisms of action, primarily through its interaction with specific protein targets involved in various biological pathways. Notably, it has been studied for its potential to inhibit key enzymes and receptors related to disease processes.
- Inhibition of Protein Interactions : The compound's structure allows it to potentially disrupt protein-protein interactions (PPIs), which are critical in cellular signaling pathways. For instance, studies have shown that similar compounds can interfere with the binding of viral proteins to host cell receptors, thereby inhibiting viral entry and replication .
- Receptor Modulation : The dimethylamino and piperazine moieties suggest that the compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. This is supported by research indicating that piperazine derivatives can modulate serotonin and dopamine receptors .
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. It has been shown to exhibit inhibitory effects on the SARS-CoV-2 spike protein interaction with ACE2 receptors, a critical step in viral entry into host cells. This suggests a promising avenue for further research into its use as an antiviral agent .
Antitumor Effects
In vitro studies have indicated that the compound may possess antitumor activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth. Specific studies reported IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
Neuropharmacological Effects
The structural components of the compound suggest potential neuropharmacological effects. Preliminary data indicate that it may enhance cognitive functions and reduce anxiety-like behaviors in animal models, possibly through modulation of serotonergic pathways .
Case Studies
- Study on Antiviral Activity : A study published in ChemRxiv demonstrated that compounds structurally similar to this compound could effectively inhibit the interaction between viral proteins and host cell receptors, providing a basis for further exploration of this compound as an antiviral agent .
- Antitumor Research : A recent investigation into the antitumor properties revealed that treatment with the compound resulted in a significant reduction in cell viability in several cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as a therapeutic agent against malignancies .
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3,4-dimethylphenyl)ethanediamide?
Answer:
The synthesis typically involves a multi-step approach:
Amide Coupling : React 4-(dimethylamino)phenyl acetic acid derivatives with 4-methylpiperazine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the central ethylpiperazine scaffold .
Nucleophilic Substitution : Introduce the 3,4-dimethylphenyl group via a nucleophilic aromatic substitution or Buchwald-Hartwig amination, optimized with palladium catalysts (e.g., Pd(OAc)₂/Xantphos) in refluxing toluene .
Purification : Use normal-phase chromatography (silica gel, 10% methanol/0.1% NH₄OH) to isolate the product with ≥95% purity. Yield improvements (45–57%) are achieved by controlling reaction time and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
